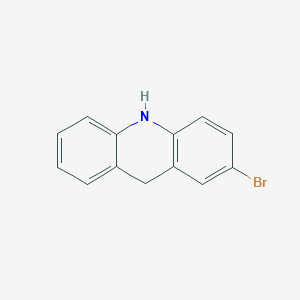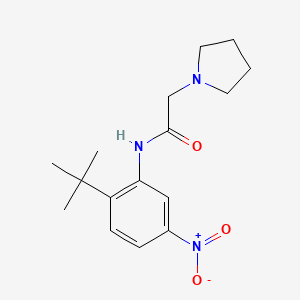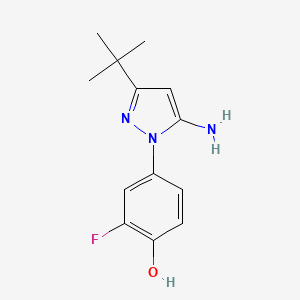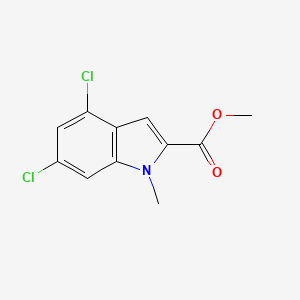
methyl 4,6-dichloro-1-methyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-Dichloro-1-methylindole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative and chlorinating agents.
Chlorination: The indole core is subjected to chlorination to introduce chlorine atoms at the 4 and 6 positions.
Carboxylation: Finally, the carboxylate group is introduced at the 2 position to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4,6-Dichloro-1-methylindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole core to more oxidized derivatives.
Reduction: Reduction reactions can reduce the chlorine atoms or other functional groups.
Substitution: Substitution reactions can replace chlorine atoms with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: In the medical field, Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is explored for its therapeutic potential. Its derivatives may be developed into drugs targeting various diseases.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism by which Methyl 4,6-Dichloro-1-methylindole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the biological context in which the compound is used. For example, in anticancer applications, it may interact with enzymes or receptors involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Methyl 3,5-Dichloro-1-methylindole-2-carboxylate
Methyl 4,6-Dibromo-1-methylindole-2-carboxylate
Methyl 4,6-Dichloro-1-ethylindole-2-carboxylate
Uniqueness: Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity
Propriétés
Formule moléculaire |
C11H9Cl2NO2 |
|---|---|
Poids moléculaire |
258.10 g/mol |
Nom IUPAC |
methyl 4,6-dichloro-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C11H9Cl2NO2/c1-14-9-4-6(12)3-8(13)7(9)5-10(14)11(15)16-2/h3-5H,1-2H3 |
Clé InChI |
SYWHOEXLRNEJGL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC2=C1C=C(C=C2Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


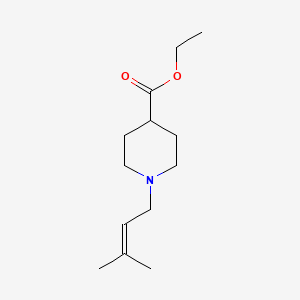
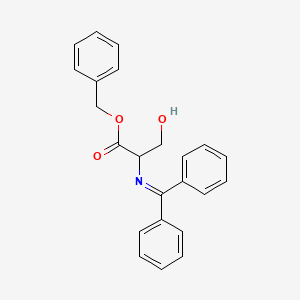
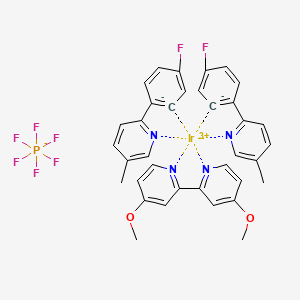
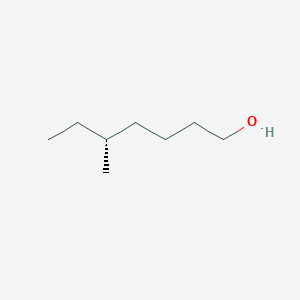
![(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B15359047.png)
![Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride](/img/structure/B15359054.png)
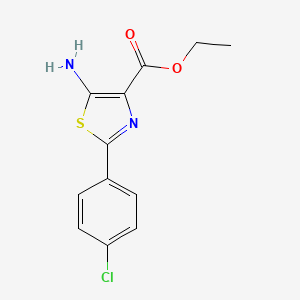
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15359063.png)

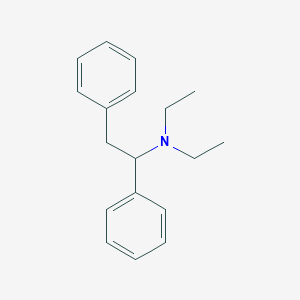
![6-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15359097.png)
